molecular formula C18H14N2O3 B3000126 4-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide CAS No. 477546-44-4

4-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide

Cat. No.: B3000126
CAS No.: 477546-44-4
M. Wt: 306.321
InChI Key: JUPQBEGHWBFRCW-UHFFFAOYSA-N
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Description

4-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide is a useful research compound. Its molecular formula is C18H14N2O3 and its molecular weight is 306.321. The purity is usually 95%.
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Scientific Research Applications

Tautomeric Structures and Spectroscopic Investigations

A study by Holzer et al. (2003) on 4-benzoyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one oxime and its derivatives revealed insights into tautomeric structures, stabilized by intramolecular hydrogen bonds, through 1H and 13C NMR spectroscopic investigations and single-crystal X-ray analysis. This research provides a foundation for understanding the structural dynamics of similar benzamide compounds in solution and solid states Holzer, W., Hahn, K., Brehmer, T., Claramunt, R., & Pérez-Torralba, M. (2003). European Journal of Organic Chemistry, 2003, 1209-1219.

Antimicrobial Activity of Fluorobenzamides

Desai, Rajpara, and Joshi (2013) synthesized fluorine-substituted benzamides with potential as antimicrobial agents, indicating the role of fluorine atoms in enhancing antimicrobial activity. This study contributes to the understanding of how modifications to the benzamide structure can influence biological activity Desai, N., Rajpara, K. M., & Joshi, V. V. (2013). Journal of Fluorine Chemistry, 145, 102-111.

Cyclization and Complex Formation

Adhami et al. (2012) explored the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd, demonstrating the versatility of benzamide compounds in forming complex structures with metals. This work sheds light on potential applications in materials science and coordination chemistry Adhami, F., Nabilzadeh, N., Emmerling, F., Ghiasi, M., & Heravi, M. (2012). Journal of The Serbian Chemical Society, 77, 1211-1222.

Anticancer Activity

Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides evaluated for their anticancer activity against various cancer cell lines. This study illustrates the potential of benzamide derivatives in the development of new anticancer therapies Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D. (2021). Russian Journal of Organic Chemistry, 57, 624-630.

Synthesis and Applications in Neurology

Lee et al. (2018) developed 5-aroylindolyl-substituted hydroxamic acids, including a compound with selective inhibition against histone deacetylase 6 (HDAC6), showing potential for treating Alzheimer's disease. This research highlights the therapeutic applications of benzamide derivatives in neurodegenerative disorders Lee, H.-Y., Fan, S.-j., Huang, F.-I., Chao, H.-Y., Hsu, K., Lin, T., Yeh, T., Lai, M.-J., Li, Y.-H., Huang, H.-L., Yang, C.-R., & Liou, J. (2018). Journal of medicinal chemistry, 61(16), 7087-7102.

Mechanism of Action

Mode of Action

Compounds with similar structures have been observed to interact with their targets through various mechanisms, such as free radical reactions

Biochemical Pathways

It is known that the supramolecular architectures of amide-containing compounds are highly dependent on the side-chain substituents . Therefore, it can be inferred that this compound may affect pathways involving amide-containing compounds.

Result of Action

Compounds with similar structures have been observed to have various biological activities

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Benzoyl-N-(5-Methylisoxazol-3-yl)Benzamide. For instance, the absorption and emission characteristics of similar compounds were determined to be different in solvents that have different polarities . Therefore, it can be inferred that the compound’s action, efficacy, and stability may be influenced by the polarity of the environment in which it is present.

Properties

IUPAC Name

4-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3/c1-12-11-16(20-23-12)19-18(22)15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPQBEGHWBFRCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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